molecular formula C10H11BrClNO2 B2603025 (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 2470280-42-1

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2603025
CAS No.: 2470280-42-1
M. Wt: 292.56
InChI Key: OCTRRRJQYZTKPD-SBSPUUFOSA-N
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Description

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a bromine substituent at the 7-position of the aromatic ring and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline scaffold. The (3R) stereochemistry is critical for its biological activity, particularly in opioid receptor interactions . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. This compound is synthesized via coupling reactions using reagents such as EDC·HCl and HOBt, followed by deprotection and purification steps .

Properties

IUPAC Name

(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRRRJQYZTKPD-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroisoquinoline to introduce the bromine atom at the 7th position. This is followed by the introduction of the carboxylic acid group at the 3rd position through a series of reactions, including oxidation and carboxylation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique chemical structure allows it to participate in various biological processes and synthetic applications. This article explores its applications across scientific research, particularly in drug development and synthesis.
Before delving into its applications, it is essential to understand the chemical properties of this compound:
  • Molecular Formula : C10H10BrNO2
  • Molar Mass : 256.1 g/mol
  • CAS Number : 1270295-98-1
  • Boiling Point : Approximately 414.0 °C (predicted) .

Medicinal Chemistry Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to various biologically active molecules. Notably:
  • Dopamine Receptor Modulation : Research indicates that derivatives of tetrahydroisoquinoline can act as modulators of dopamine receptors, which are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia . The bromine substitution at the 7-position enhances binding affinity and selectivity for specific receptor subtypes.
  • Antidepressant Activity : Some studies suggest that compounds similar to (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may exhibit antidepressant-like effects by interacting with serotonin receptors . This opens avenues for developing new antidepressant therapies with fewer side effects compared to traditional medications.

Synthesis of Natural Products

The compound serves as a precursor in the synthesis of complex natural products:
  • Isoquinoline Alkaloids : The asymmetric Pictet–Spengler reaction, often involving tetrahydroisoquinolines, is utilized in synthesizing isoquinoline alkaloids. These compounds possess various pharmacological properties, including anticancer and antimicrobial activities .
  • Multicomponent Reactions : Recent studies have highlighted the use of (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in multicomponent reactions to create libraries of substituted tetrazoles, which have applications in drug discovery .

Case Studies

Case Study 1: Dopamine Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored a series of tetrahydroisoquinoline derivatives, including (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The research demonstrated that specific modifications at the 7-position could significantly enhance selectivity for dopamine D1 receptors over D2 receptors. This finding suggests that targeted modifications can lead to more effective treatments for disorders related to dopamine dysregulation .

Case Study 2: Synthesis of Antidepressants

In another study focusing on antidepressant activity, researchers synthesized several derivatives from (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were evaluated for their ability to inhibit serotonin reuptake and showed promising results comparable to established antidepressants like fluoxetine . This highlights the potential for developing new antidepressants based on this compound.
The applications of (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride span various fields within medicinal chemistry and synthetic organic chemistry. Its role in drug development—particularly as a modulator of neurotransmitter systems—alongside its utility in synthesizing complex natural products underscores its importance in current research. Continued exploration of this compound may yield novel therapeutic agents with enhanced efficacy and safety profiles.
The information presented here draws from diverse scientific literature and case studies that validate the therapeutic potential and synthetic utility of (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride. Further studies are encouraged to explore its full capabilities within medicinal chemistry.

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

The position of the bromine atom and the stereochemistry of the tetrahydroisoquinoline core significantly influence pharmacological properties. Key analogues include:

Compound Name Substituent Position Stereochemistry Molecular Formula Key Properties
(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 7-Bromo, 3-carboxylic acid (3R) C₁₀H₁₁BrNO₂·HCl High κ-opioid receptor antagonism; hydrochloride salt improves bioavailability
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 6-Bromo, 3-carboxylic acid Not specified C₁₀H₁₁BrNO₂·HCl Similar molecular formula but reduced receptor affinity due to bromine position
(R)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 6-Bromo, 3-carboxylic acid (R) C₁₀H₁₁BrNO₂·HCl Stereochemistry alters binding kinetics compared to 7-bromo isomer
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 7-Fluoro, 3-carboxylic acid Not specified C₁₀H₁₀FNO₂·HCl Fluorine’s electronegativity enhances metabolic stability but reduces bulkiness
(3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 7-Hydroxy, 3-carboxylic acid (3R) C₁₀H₁₁NO₃ Hydroxy group enables hydrogen bonding but increases susceptibility to oxidation

Key Observations :

  • Bromine Position : The 7-bromo substituent in the target compound enhances κ-opioid receptor selectivity compared to 6-bromo analogues, as steric and electronic effects differ .
  • Stereochemistry : The (3R) configuration optimizes spatial alignment with receptor binding pockets, as seen in analogues like (R)-6-bromo derivatives .
  • Functional Groups : Replacing bromine with fluorine or hydroxy groups alters pharmacokinetics; fluorine improves stability, while hydroxy groups increase polarity .

Comparison with Analogues :

  • 6-Bromo Derivatives : Synthesized similarly but require regioselective bromination at the 6-position, which complicates purification .
  • Fluoro Analogues : Fluorine introduction often necessitates specialized reagents (e.g., DAST), increasing synthesis complexity .

Pharmacological and Functional Comparisons

Opioid Receptor Interactions

  • (3R)-7-Bromo Derivative : Exhibits potent κ-opioid receptor antagonism (IC₅₀ < 10 nM) due to optimal bromine positioning and (3R) configuration .
  • 7-Hydroxy Analogues : Show moderate activity (IC₅₀ ~50 nM) but rapid clearance due to oxidative metabolism .
  • 6-Bromo Derivatives : Lower affinity (IC₅₀ > 100 nM) attributed to suboptimal halogen-receptor interactions .

Bioisosteric Replacements

Pyridine or thiophene substitutions (e.g., in JDTic analogues) reduce receptor affinity but improve metabolic stability, highlighting the irreplaceable role of bromine in the target compound .

Biological Activity

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (CAS Number: 1270295-98-1) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₀BrN₁O₂
Molecular Weight256.1 g/mol
Boiling Point414.0 ± 45.0 °C (Predicted)
Density1.593 ± 0.06 g/cm³ (Predicted)
pKa2.11 ± 0.20 (Predicted)

These properties suggest a stable compound that can be synthesized and utilized in various biological assays.

(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits diverse biological activities attributed to its structural features. It belongs to the tetrahydroisoquinoline class, which has been associated with various pharmacological effects including:

  • Neuroprotective Effects : THIQ derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative diseases treatment .
  • Antimicrobial Properties : Some studies indicate that tetrahydroisoquinoline derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
  • Chloride Transport Enhancement : Research has demonstrated that related compounds can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR), suggesting therapeutic potential for cystic fibrosis .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrahydroisoquinoline scaffold significantly influence biological activity. For instance, the introduction of halogens or other substituents at specific positions alters receptor binding affinity and efficacy .

Case Studies

  • Neuroprotective Study :
    A study explored the neuroprotective effects of THIQ analogs in models of Parkinson's disease. Results indicated that these compounds reduced dopaminergic neuron loss and improved motor functions in animal models .
  • Antimicrobial Activity :
    In vitro assays demonstrated that certain THIQ derivatives exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
  • Cystic Fibrosis Research :
    In a series of experiments aimed at enhancing chloride transport in CFTR mutant cells, several analogs of tetrahydroisoquinoline were synthesized and tested. The most potent analogs achieved EC50 values below 10 nM, indicating a strong potential for therapeutic use in cystic fibrosis patients .

Q & A

Q. What are the common synthetic routes for (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

The synthesis typically involves a modified Pictet-Spengler reaction starting from chiral precursors like D-tyrosine derivatives. Key steps include:

  • Boc protection of the amine group to prevent unwanted side reactions .
  • Bromination at the 7-position using HBr or Br₂ under controlled conditions .
  • Hydrogenation with Raney Ni or Pd/C catalysts to reduce intermediates .
  • Final purification via recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized for structural confirmation?

  • NMR spectroscopy (¹H, ¹³C) confirms stereochemistry and substituent positions, particularly the (3R) configuration and bromine placement .
  • Mass spectrometry (APCI-MS or ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 294.5 for C₁₁H₁₁BrClNO₂) .
  • X-ray crystallography resolves absolute configuration in enantiopure samples .

Q. What pharmacological targets are associated with this compound?

The compound and its derivatives act as opioid receptor antagonists , specifically targeting κ-opioid receptors (KOR) and μ-opioid receptors (MOR). In vitro assays show functional antagonism with IC₅₀ values in the nanomolar range .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

  • Acid-sensitive steps require dichloromethane or THF under inert atmospheres (N₂/Ar) to prevent decomposition .
  • Deprotection of Boc groups uses HCl in dioxane or trifluoroacetic acid (TFA) at 0–25°C .
  • Store the final product at 0–6°C in anhydrous methanol or ethanol to avoid hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Use chiral auxiliaries (e.g., Boc-protected D-Tic-OH) in Pictet-Spengler reactions to achieve >99% enantiomeric excess (ee) .
  • Recrystallization with methanol/water mixtures enhances ee from 93% to 99.4% .
  • Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What strategies address low yields in bromination steps?

  • Temperature control : Bromination at 5°C minimizes di-substitution byproducts .
  • Regioselective directing groups : Methoxy or hydroxy groups at the 7-position guide bromine to the desired site .
  • Post-reaction quenching with N₂ reduces oxidative degradation of intermediates .

Q. How do structural modifications influence opioid receptor selectivity?

  • Methyl substitution at the 3-position enhances KOR affinity (e.g., compound 6e·HCl shows 10-fold selectivity over MOR) .
  • Phenolic hydroxyl groups improve water solubility but reduce blood-brain barrier penetration, as seen in JDTic analogues .
  • Bulkier substituents (e.g., tert-butyl carbamates) decrease off-target activity at δ-opioid receptors .

Q. What analytical challenges arise in quantifying trace impurities?

  • Degradation products (e.g., de-brominated analogues) require UHPLC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) for detection .
  • Residual solvents (THF, DMF) are quantified via GC-MS with a DB-624 column and He carrier gas .

Q. How does the hydrochloride salt form impact pharmacokinetics?

  • The hydrochloride salt improves aqueous solubility (≥5 mg/mL in PBS pH 7.4) compared to the free base .
  • In vitro stability assays in simulated gastric fluid (pH 1.2) show >90% intact compound after 24 hours .

Q. What computational tools predict its ADME profile?

  • Molecular docking (AutoDock Vina) models interactions with opioid receptors, correlating binding energy (ΔG ≤ -9.5 kcal/mol) with in vitro antagonism .
  • Physicochemical descriptors (LogP ~1.2, PSA 75 Ų) from ChemAxon predict moderate blood-brain barrier permeability .

Methodological Notes

  • Contradictions in evidence : While and emphasize bromination at 0–5°C, suggests room-temperature bromination for certain analogues. Validate conditions based on substituent sensitivity.

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